molecular formula C19H13BrF2N2O2 B2516996 N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005297-60-8

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2516996
CAS No.: 1005297-60-8
M. Wt: 419.226
InChI Key: ANZSFKDMPDGKOJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to a class of dihydropyridine-3-carboxamides. These structures are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds with this core scaffold have been investigated for their potential to interact with key oncogenic targets, such as the Met kinase superfamily and related receptors . The presence of halogen substituents (bromine and fluorine) on the aromatic rings is a common strategy in lead optimization to modulate the compound's properties, including its binding affinity, metabolic stability, and cellular permeability . Researchers value this chemical structure as a versatile intermediate or potential lead compound for structure-activity relationship (SAR) studies. It serves as a valuable tool for probing biological pathways and developing novel therapeutic agents, especially in the field of oncology . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-6-7-17(16(22)10-13)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-14(21)9-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZSFKDMPDGKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with 3-fluorobenzyl bromide under basic conditions to form the intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For example, studies have shown that derivatives of dihydropyridines can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study: Anticancer Activity

In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited growth inhibition percentages ranging from 50% to 86% against human cancer cell lines such as OVCAR-8 and SNB-19 . This suggests that this compound could be a candidate for further development in cancer therapeutics.

The compound is also being explored for its antimicrobial properties. Dihydropyridine derivatives have shown effectiveness against various bacterial strains and fungi, making them suitable for development as new antimicrobial agents.

Activity TypePotential Efficacy
AnticancerHigh (up to 86% inhibition)
AntimicrobialEffective against several strains

Materials Science

Beyond medicinal applications, this compound may serve as a building block in the synthesis of novel materials due to its unique structural features. Dihydropyridines are often utilized in the creation of polymers and other materials with specific mechanical properties .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting substituent variations and molecular properties:

Compound Name R1 (Position 1) R2 (Amide Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Fluorophenylmethyl 4-Bromo-2-fluorophenyl C19H13BrF2N2O2 419.2 High lipophilicity (Br/F), potential halogen bonding; planar conformation inferred from analogs .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Chloro-6-fluorobenzyl 4-Acetylphenyl C20H16ClFN2O3 386.9 Acetyl group enhances polarity; chloro/fluoro substituents may reduce metabolic stability compared to bromine .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (no substitution) 3-Bromo-2-methylphenyl C13H11BrN2O2 307.2 Simpler structure; forms centrosymmetric dimers via N–H⋯O hydrogen bonds; dihedral angle = 8.38° .
BMS-777607 (Met kinase inhibitor) 4-Fluorophenyl 4-Ethoxy-3-fluorophenyl C24H20ClF2N3O3 492.9 Orally bioavailable kinase inhibitor; substituents optimize selectivity for Met kinase superfamily .
N-(4-Bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Nitrobenzyl 4-Bromo-2-fluorophenyl C19H13BrFN3O4 446.2 Nitro group increases polarity and redox sensitivity; lower stability under reducing conditions compared to fluorine analogs .
1-(2-Chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide 2-Chlorobenzyl 4-(Trifluoromethoxy)phenyl C20H14ClF3N2O3 422.8 Trifluoromethoxy group enhances metabolic resistance; chlorine introduces steric hindrance .
Halogen Substituents (Br vs. Cl vs. F):
  • Bromine: Increases molecular weight and lipophilicity (e.g., target compound vs.
  • Fluorine : Improves metabolic stability and electronegativity, favoring hydrogen bonding or dipole interactions (e.g., target compound’s 3-fluorophenylmethyl vs. ’s trifluoromethoxy group) .
Benzyl Group Variations (R1):
  • 3-Fluorophenylmethyl (target) : Balances steric bulk and electronic effects, contrasting with ’s 2-chloro-6-fluorobenzyl (more steric hindrance) and ’s 3-nitrobenzyl (polar but redox-sensitive) .
  • Unsubstituted () : Lacks steric bulk, enabling tighter crystal packing via hydrogen bonds .
Amide Substituents (R2):
  • 4-Bromo-2-fluorophenyl (target) : Combines halogen bonding (Br) and electronegativity (F), contrasting with ’s 4-ethoxy-3-fluorophenyl (optimized for kinase inhibition) .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H12BrF2N3OC_{15}H_{12}BrF_2N_3O and a molecular weight of approximately 368.18 g/mol. Its structure features a dihydropyridine core substituted with bromine and fluorine atoms, which are known to influence biological activity through enhanced lipophilicity and receptor binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 4-bromo-2-fluorobenzyl derivatives with dihydropyridine precursors under specific conditions to achieve high yields. For instance, using polar aprotic solvents has shown to improve the efficiency of the synthesis process significantly .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including gastric and breast cancer cells. Specifically, one study reported that analogs similar to this compound showed complete tumor stasis in human gastric carcinoma xenograft models following oral administration . This suggests a promising avenue for further development in oncology.

Kinase Inhibition

The compound has also been evaluated for its activity as a kinase inhibitor . It was found to selectively inhibit certain kinases involved in cancer progression, showcasing its potential as a targeted therapy. The presence of fluorine atoms in its structure is believed to enhance its binding affinity to target proteins .

Antiviral Activity

Another area of interest is its antiviral properties. Compounds with similar structural motifs have shown activity against viruses such as H5N1 and SARS-CoV-2, indicating that this compound might possess similar antiviral efficacy .

Case Studies

  • Gastric Carcinoma Model : In a study involving GTL-16 human gastric carcinoma xenografts, the compound demonstrated significant efficacy in inhibiting tumor growth when administered orally. This model provides critical insights into its potential application in clinical settings .
  • Kinase Selectivity : A detailed analysis of the compound's interaction with various kinases revealed that modifications at specific positions of the dihydropyridine core could lead to enhanced selectivity and potency against Met kinase, which is implicated in several cancers .

Research Findings Summary

Study Findings Implications
Study 1Complete tumor stasis in gastric carcinoma modelPotential for anticancer drug development
Study 2Selective inhibition of Met kinaseTargeted therapy for cancer treatment
Study 3Antiviral activity against H5N1 and SARS-CoV-2Possible use in viral infections

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of a fluorinated benzylamine derivative (e.g., 3-fluorobenzylamine) with a substituted aldehyde to form a Schiff base intermediate.
  • Step 2 : Cyclization with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core .
  • Step 3 : Amidation with a bromo-fluorophenyl derivative using coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF) .
    Key Optimization Parameters :
  • Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
  • Reaction Conditions: Temperature (70–100°C), solvent polarity (THF vs. DCM), and reaction time (12–24 hours) significantly impact yield (40–65%) .

Basic: What analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm amide bond formation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar π-conjugation in the dihydropyridine core .
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts .

Advanced: How can computational tools predict biological activity?

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinases) by analyzing interactions between the fluorophenyl groups and hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
  • Pharmacophore Modeling : Maps structural features (e.g., bromo substituent) critical for activity against specific enzymes .

Advanced: How to resolve discrepancies in biological activity data?

Conflicting results (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or ATP concentration .
  • Cell Line Variability : Tumor cell lines with varying expression levels of target proteins .
    Resolution Strategies :
  • Standardize protocols (e.g., CLIA guidelines).
  • Use orthogonal assays (e.g., SPR for binding kinetics, cell viability for functional validation) .

Advanced: What are the structure-activity relationship (SAR) trends for analogs?

Substituent Variation Impact on Activity Source
Bromo → Chloro at 4-positionReduced potency (ΔIC₅₀ = 2.5×) in kinase assays
Fluorophenyl → MethoxyphenylImproved solubility but lower logP
Methyl group at dihydropyridineEnhanced metabolic stability

Key Insight : The bromo-fluorophenyl moiety enhances target selectivity, while the carboxamide group is critical for hydrogen bonding .

Advanced: How to optimize reaction yields during synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase amidation yield by 20% compared to THF .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to remove unreacted intermediates .

Pharmacological: What in vitro models evaluate mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR2) .
  • Cell-Based Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Advanced: How to address conflicting crystallographic data on tautomerism?

  • Spectroscopic Validation : Compare experimental IR (C=O stretch at ~1680 cm⁻¹) with DFT-calculated spectra to confirm the keto-amine tautomer .
  • Temperature-Dependent NMR : Monitor tautomeric equilibrium shifts in DMSO-d₆ at 25°C vs. 60°C .

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